REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.[CH3:17]O>>[CH3:17][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([I:1])[C:3]([CH3:12])=[CH:4][C:5]=1[CH3:11]
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Name
|
|
Quantity
|
2.78 g
|
Type
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reactant
|
Smiles
|
IC=1C(=CC(=C(C(=O)O)C1)C)C
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Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
|
Type
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DISTILLATION
|
Details
|
The reaction solution was distilled off under reduced pressure
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Type
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ADDITION
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Details
|
A saturated aqueous sodium bicarbonate solution was added to the obtained residue
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Type
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EXTRACTION
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Details
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The solution was extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
Then, the organic solution was dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
After removal of anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
the liquid was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate and washing solution
|
Type
|
DISTILLATION
|
Details
|
ethyl acetate was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |